REACTION_CXSMILES
|
[CH2:1]([N:3]([C:6]1[O:7][C:8]2[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)[CH:4]=[O:5])[CH3:2].[Br:16]N1C(=O)CCC1=O.C(OCC)(=O)C>C1C=CC=CC=1>[Br:16][CH2:15][C:13]1[CH:12]=[CH:11][C:9]2[N:10]=[C:6]([N:3]([CH2:1][CH3:2])[CH:4]=[O:5])[O:7][C:8]=2[CH:14]=1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=O)C=1OC2=C(N1)C=CC(=C2)C
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 70 minutes
|
Duration
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70 min
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in a mixture of diisopropyl ether and n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC2=C(N=C(O2)N(C=O)CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |